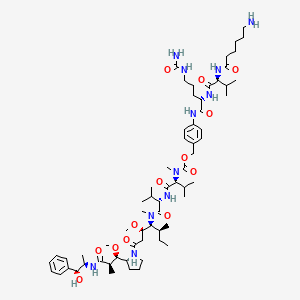

Aminocaproyl-Val-Cit-PABC-MMAE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C64H105N11O13 |

|---|---|

分子量 |

1236.6 g/mol |

IUPAC 名称 |

[4-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C64H105N11O13/c1-15-41(8)55(49(86-13)36-51(77)75-35-23-27-48(75)57(87-14)42(9)58(79)68-43(10)56(78)45-24-18-16-19-25-45)73(11)62(83)53(39(4)5)72-61(82)54(40(6)7)74(12)64(85)88-37-44-29-31-46(32-30-44)69-59(80)47(26-22-34-67-63(66)84)70-60(81)52(38(2)3)71-50(76)28-20-17-21-33-65/h16,18-19,24-25,29-32,38-43,47-49,52-57,78H,15,17,20-23,26-28,33-37,65H2,1-14H3,(H,68,79)(H,69,80)(H,70,81)(H,71,76)(H,72,82)(H3,66,67,84)/t41-,42+,43+,47-,48-,49+,52-,53-,54-,55-,56+,57+/m0/s1 |

InChI 键 |

BHUSKKMQANWJKI-GQXROUNCSA-N |

手性 SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aminocaproyl-Val-Cit-PABC-MMAE

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted cancer therapy has been significantly advanced by the development of antibody-drug conjugates (ADCs). These complex biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. A critical component of ADC design is the linker-payload system, which dictates the stability of the conjugate in circulation and the efficiency of drug release within the target cell. This technical guide provides a comprehensive examination of the mechanism of action of a widely utilized linker-payload, Aminocaproyl-Val-Cit-PABC-MMAE. This system combines a cleavable dipeptide linker, a self-immolative spacer, and a potent antimitotic agent, and is integral to several clinically successful ADCs.

Components and Structure

The this compound drug-linker is a sophisticated chemical entity designed for controlled, intracellular release of its cytotoxic payload. It is comprised of four key components, each with a distinct function:

-

Aminocaproyl Spacer: This component, often part of a maleimidocaproyl (MC) group, serves as a spacer. Its primary role is to provide sufficient distance between the monoclonal antibody and the rest of the linker-payload, which helps to mitigate steric hindrance. This spacing ensures that the Val-Cit dipeptide is accessible to lysosomal proteases for efficient cleavage once the ADC is internalized.[1]

-

Valine-Citrulline (Val-Cit) Dipeptide Linker: This dipeptide sequence is the primary cleavage site within the linker. It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are highly active in the acidic environment of the lysosome.[2][3] The Val-Cit linker is relatively stable in the bloodstream, preventing premature drug release.[2]

-

p-Aminobenzyloxycarbonyl (PABC) Self-Immolative Spacer: The PABC spacer acts as a chemical trigger for the final release of the payload.[4][5] It is stable while connected to the Val-Cit linker but is designed to undergo rapid, spontaneous 1,6-elimination after the dipeptide is cleaved.[6][7] This self-immolation is crucial for releasing the drug in its active, unmodified form.[4]

-

Monomethyl Auristatin E (MMAE): MMAE is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[1][8] It is too toxic to be used as a standalone chemotherapeutic agent but is highly effective as an ADC payload.[8]

Mechanism of Action: A Step-by-Step Cascade

The therapeutic effect of an ADC utilizing the this compound system is realized through a multi-step process that begins with targeting and culminates in apoptosis of the cancer cell.

-

Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[3] The complex is then trafficked through the endosomal pathway.

-

Lysosomal Trafficking and Degradation: The endosome containing the ADC-antigen complex fuses with a lysosome. The acidic environment and the presence of various proteases within the lysosome are critical for the subsequent steps.[1]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the citrulline and the PABC spacer of the Val-Cit dipeptide linker.[2][3]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates the spontaneous 1,6-elimination of the PABC spacer.[6][7] This rapid decomposition results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.[4]

-

Cytotoxicity: Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization.[8][9] This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis and cell death.[1]

-

Bystander Effect: MMAE is a membrane-permeable molecule.[2] After its release inside the target cancer cell, it can diffuse out and kill neighboring, antigen-negative cancer cells. This "bystander effect" is a significant advantage of this linker-payload system, as it can help to eradicate heterogeneous tumors where not all cells express the target antigen.[2][10]

Data Presentation

Physicochemical Properties

The following table summarizes key physicochemical properties for a closely related and commercially available version of the linker-payload, MC-Val-Cit-PABC-MMAE.

| Property | Value |

| Molecular Formula | C68H105N11O15 |

| Molecular Weight | 1316.6 g/mol |

| XLogP3 | 4.9 |

| Hydrogen Bond Donor Count | 10 |

| Hydrogen Bond Acceptor Count | 19 |

| Rotatable Bond Count | 32 |

| Topological Polar Surface Area | 347 Ų |

| Solubility | Soluble in DMSO, DCM, DMF |

Data sourced from PubChem CID 75245760[11]

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides representative IC50 values for free MMAE and an ADC utilizing a Val-Cit-MMAE linker against various cancer cell lines.

| Compound | Cell Line | Target Antigen | IC50 (nM) | Reference |

| MMAE | BxPC-3 (Pancreatic) | N/A | 0.97 ± 0.10 | [12] |

| MMAE | PSN-1 (Pancreatic) | N/A | 0.99 ± 0.09 | [12] |

| MMAE | Capan-1 (Pancreatic) | N/A | 1.10 ± 0.44 | [12] |

| MMAE | Panc-1 (Pancreatic) | N/A | 1.16 ± 0.49 | [12] |

| Trastuzumab-vc-MMAE | Cell Line #3 | HER2 | ~380 (0.5 µg/mL) | [13] |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay methodology.

Experimental Protocols

Cathepsin B Cleavage Assay (Fluorogenic Substrate Method)

This assay is used to determine the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.

Objective: To quantify the rate of cleavage of a fluorogenic peptide substrate containing the Val-Cit sequence by recombinant human Cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Cathepsin B Inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare Assay and Activation Buffers. Dilute recombinant Cathepsin B in Activation Buffer to the desired concentration. Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in Assay Buffer.

-

Enzyme Activation: Pre-incubate the diluted Cathepsin B in Activation Buffer for 15 minutes at room temperature to ensure full activation of the enzyme.

-

Reaction Setup:

-

Test Wells: Add 50 µL of activated Cathepsin B solution and 50 µL of the peptide linker substrate solution.

-

Negative Control Wells: Add 50 µL of a pre-incubated mixture of activated Cathepsin B and inhibitor, followed by 50 µL of the substrate solution.

-

Blank (Substrate Only) Wells: Add 50 µL of Activation Buffer and 50 µL of the substrate solution.

-

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at various time points (for kinetic analysis) or at a single endpoint.

-

Data Analysis: Subtract the blank fluorescence from all readings. The rate of cleavage is determined from the slope of the fluorescence versus time plot.[3]

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the amount of ADC that is internalized by target cells.

Objective: To measure the internalization of an ADC by antigen-positive cells over time using flow cytometry.

Materials:

-

Antigen-positive cell line

-

ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

-

Isotype control antibody labeled with the same fluorescent dye

-

Cell culture medium

-

FACS buffer (e.g., PBS with 1% BSA)

-

Trypsin or other cell dissociation reagent

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the antigen-positive cells in a multi-well plate and allow them to adhere overnight.

-

ADC Incubation: Treat the cells with the fluorescently labeled ADC or the isotype control at a predetermined concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control plate should be incubated at 4°C to measure surface binding only.

-

Cell Harvesting: At each time point, wash the cells with cold PBS to remove unbound ADC. Detach the cells using trypsin.

-

Staining (Optional): A viability dye can be added to exclude dead cells from the analysis.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Data Analysis: The geometric mean fluorescence intensity (MFI) of the cells is determined. The internalization is calculated by comparing the MFI of cells incubated at 37°C to those incubated at 4°C.[4][14]

In Vitro Co-Culture Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Objective: To quantify the bystander killing effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP) for identification

-

ADC

-

Isotype control ADC

-

Cell culture medium

-

Multi-well plate

-

Imaging system or flow cytometer capable of distinguishing GFP-positive cells

Procedure:

-

Cell Seeding: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.

-

ADC Treatment: Treat the co-cultures and monocultures with a range of ADC concentrations. Include an isotype control ADC and an untreated control.

-

Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

-

Analysis:

-

Imaging: Acquire images of the wells and quantify the number of viable GFP-positive (Ag-) cells.

-

Flow Cytometry: Harvest the cells and analyze by flow cytometry to determine the percentage of viable GFP-positive cells.

-

-

Data Analysis: Plot the viability of the Ag- cells as a function of ADC concentration in the co-culture setting. A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to the monoculture control, indicates a bystander effect.[2][8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The multi-step mechanism of action of an ADC with an this compound linker-payload.

Caption: A generalized workflow for a Cathepsin B cleavage assay.

Caption: Experimental workflow for an in vitro bystander effect assay.

Conclusion

The this compound linker-payload system represents a highly sophisticated and successful strategy in the design of antibody-drug conjugates. Its multi-component structure allows for stable circulation, efficient and specific intracellular release of the cytotoxic agent, and the potential for a powerful bystander effect. A thorough understanding of its mechanism of action, supported by robust experimental validation, is essential for the continued development and optimization of next-generation ADCs for cancer therapy. This guide provides a foundational framework for researchers and drug development professionals working in this exciting and impactful field.

References

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. pharmiweb.com [pharmiweb.com]

- 6. Antibody Internalization | Sartorius [sartorius.com]

- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E | C68H105N11O15 | CID 75245760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Valine-Citrulline Linker in Antibody-Drug Conjugate Payload Release: A Technical Guide

Introduction

Antibody-Drug Conjugates (ADCs) represent a significant advancement in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical component of ADC design is the linker, which connects the antibody to the cytotoxic payload. The linker's properties dictate the ADC's stability in circulation and the efficiency of payload release at the tumor site. Among the most successful and widely used cleavable linkers is the valine-citrulline (Val-Cit) dipeptide linker. This technical guide provides an in-depth examination of the Val-Cit linker's core function, the mechanism of payload release, its stability, and the experimental protocols used for its evaluation.

Mechanism of Val-Cit Linker Cleavage and Payload Release

The Val-Cit linker is engineered to be selectively cleaved by enzymes prevalent within the lysosomal compartment of cells, primarily cathepsin B.[1] This enzyme is often upregulated in cancer cells, making the Val-Cit linker an attractive component for tumor-targeted drug delivery.[2]

The payload release is a multi-step process that occurs after the ADC has been internalized by the target cancer cell:

-

Receptor-Mediated Endocytosis : The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized into an endosome.[3]

-

Lysosomal Trafficking : The endosome containing the ADC fuses with a lysosome, forming a phagolysosome. The acidic environment and high concentration of proteases within the lysosome are crucial for the subsequent steps.[4]

-

Enzymatic Cleavage : Inside the lysosome, cathepsin B recognizes and cleaves the amide bond at the C-terminus of the citrulline residue in the Val-Cit dipeptide.[2][3] The preference for this dipeptide is driven by favorable interactions within the active site of cathepsin B; the S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.[3]

-

Self-Immolation and Payload Release : The cleavage of the Val-Cit linker often triggers a spontaneous electronic cascade in an adjoining self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[2][5] This spacer is essential as it overcomes the steric hindrance that the payload might impose on enzyme binding.[2][6] The cleavage of the Cit-PABC bond results in an unstable p-aminobenzyl alcohol intermediate. This intermediate rapidly undergoes a 1,6-elimination reaction, which fragments the spacer and releases the unmodified, active cytotoxic payload.[3][7]

It is important to note that while initially thought to be specific to cathepsin B, subsequent research has shown that other lysosomal cysteine proteases, including cathepsins L, S, and F, can also cleave the Val-Cit linker.[3][5] This enzymatic redundancy can be advantageous, as it may reduce the likelihood of tumor resistance arising from the loss of a single protease.[3]

Stability of the Val-Cit Linker

An ideal linker must be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity and a reduced therapeutic window. The Val-Cit linker generally exhibits good stability in human plasma.[8] However, its stability can be species-dependent, with studies showing susceptibility to cleavage by the mouse-specific carboxylesterase Ces1C, which can complicate preclinical evaluation in murine models.[2][5] Additionally, human neutrophil elastase has been identified as another enzyme capable of prematurely cleaving the Val-Cit linker, potentially contributing to off-target toxicities like neutropenia.[6][9]

Quantitative Data on Linker Performance

Direct kinetic parameters for the cleavage of Val-Cit linkers on intact ADCs are not always publicly available. However, comparative studies using model substrates provide insights into linker efficiency and stability.

| Parameter | Linker Type | Condition | Result | Reference |

| Cleavage Efficiency | Val-Cit | Endpoint Assay (RFU) | 42.5-fold change vs. control | [10] |

| Val-Ala | Endpoint Assay (RFU) | 31.0-fold change vs. control | [10] | |

| Phe-Lys | Endpoint Assay (RFU) | 39.0-fold change vs. control | [10] | |

| In Vitro Stability | Val-Cit-PABC ADC | Rat Liver Lysosomal Prep (48h) | 85% cleavage | [6] |

| Plasma Stability | Val-Cit-PABC | Human Serum | Stable | [2][6] |

| Val-Cit-PABC | Mouse Plasma | Susceptible to Ces1C cleavage | [2][5] | |

| Glu-Val-Cit | Mouse Plasma | Poor substrate for Ces1C | [7] |

Experimental Protocols

Evaluating the performance of a Val-Cit linker involves a series of well-defined experiments to assess its stability, cleavage kinetics, and ultimate efficacy.

This assay assesses the stability of the ADC in plasma to predict its behavior in systemic circulation.

Protocol:

-

Incubation : The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 72, 144 hours).[11][12]

-

Sample Collection : Aliquots are taken at each time point.

-

ADC Capture/Separation : The ADC can be separated from plasma components using methods like Protein A/G affinity chromatography or by precipitating plasma proteins with an organic solvent.[1][13]

-

Analysis : The amount of intact ADC and the concentration of released payload are quantified.

-

Data Interpretation : The percentage of intact ADC remaining over time is plotted to determine the linker's stability and half-life in plasma.[1]

This assay measures the susceptibility of a peptide linker to cleavage by cathepsin B.

Protocol:

-

Substrate Preparation : A fluorogenic substrate is used, where the peptide sequence (e.g., Val-Cit) is linked to a quenched fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC).[3][15]

-

Reaction Setup : The substrate is prepared in an appropriate assay buffer (typically pH 5.0-6.0 with a reducing agent like DTT to ensure the catalytic cysteine of cathepsin B is active) and added to a 96-well microplate.[3]

-

Initiation : The reaction is initiated by adding activated cathepsin B to the wells.[3]

-

Incubation and Measurement : The plate is incubated at 37°C in a fluorescence plate reader. The fluorescence is measured over time. Cleavage of the linker releases the AMC, resulting in a quantifiable increase in fluorescence.[3][10]

-

Data Analysis : The rate of cleavage is determined from the slope of the fluorescence versus time plot. For kinetic analysis (determining Km and kcat), the assay is run with varying substrate concentrations.

This assay determines the potency of the ADC on target cells.

Protocol:

-

Cell Culture : Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

-

Treatment : Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[1]

-

Incubation : Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

-

Viability Assessment : Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

-

Data Analysis : Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each condition. A potent ADC will show a low IC50 value on antigen-positive cells and a significantly higher IC50 on antigen-negative cells.

Conclusion

The Val-Cit linker is a cornerstone of modern ADC technology, enabling the targeted release of cytotoxic payloads within cancer cells through lysosomal enzymatic cleavage. Its design, which balances stability in circulation with efficient intracellular cleavage, has been validated by its inclusion in numerous clinically approved and investigational ADCs. A thorough understanding of its mechanism, coupled with robust experimental evaluation of its stability and cleavage kinetics, is paramount for the successful development of safe and effective antibody-drug conjugates. Future innovations will likely focus on modifying the dipeptide sequence or the self-immolative spacer to further enhance plasma stability, improve cleavage efficiency, and overcome potential resistance mechanisms.[5][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Mechanism of MMAE-Induced Tubulin Polymerization Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical cytotoxic payload in the design of numerous successful Antibody-Drug Conjugates (ADCs). Its efficacy is rooted in its ability to disrupt the cellular microtubule network, a fundamental component for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides a comprehensive overview of the core mechanism by which MMAE inhibits tubulin polymerization. It details the molecular binding interactions, the impact on microtubule dynamics, downstream signaling cascades leading to apoptosis, quantitative potency data, and detailed protocols for key experimental assays.

Introduction: MMAE as an ADC Payload

MMAE is a synthetic analogue of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Due to its extreme potency—often 100 to 1000 times more powerful than traditional chemotherapeutics like doxorubicin—MMAE is too toxic to be administered as a standalone drug. Instead, it is conjugated via a cleavable linker to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. This ADC construct allows for targeted delivery of the cytotoxic payload to cancer cells. Once the ADC binds to the target antigen and is internalized by the cancer cell, the linker is cleaved, typically by lysosomal proteases like cathepsin B, releasing free MMAE into the cytosol to exert its antimitotic effect.

The Core Mechanism: Inhibition of Tubulin Polymerization

The primary mechanism of action for MMAE is the potent inhibition of tubulin polymerization, which disrupts the dynamic instability of microtubules essential for mitotic spindle formation and cell division.

Binding to the Tubulin Heterodimer

MMAE binds directly to soluble αβ-tubulin heterodimers. Studies have shown that MMAE binds with a stoichiometry of approximately 1:1 to the tubulin heterodimer.

-

Binding Site: High-resolution crystal structures reveal that MMAE binds at the vinca (B1221190) domain, located at the interface between two longitudinally adjacent tubulin dimers in a protofilament—specifically, at the β-tubulin subunit of one dimer and the α-tubulin of the next. The binding site is composed of elements from the β-tubulin's T5 loop, H6 helix, and H6-H7 loop, and the α-tubulin's H10 helix and T7 loop. This strategic location at the inter-dimer interface is critical for its mechanism of action.

Disruption of Microtubule Dynamics

Microtubules are highly dynamic polymers that undergo phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability. This process is crucial for the proper segregation of chromosomes during mitosis. MMAE disrupts this delicate balance by:

-

Suppressing Polymerization: By binding to tubulin dimers, MMAE sterically hinders their ability to incorporate into the growing plus-ends of microtubules. This reduces both the rate and the overall extent of microtubule assembly.

-

Inducing Structural Defects: MMAE binding can introduce conformational changes in the tubulin dimer, leading to the formation of curved protofilaments and promoting the creation of tubulin rings instead of linear microtubules.

-

Inhibiting Tubulin-Dependent GTP Hydrolysis: The proper assembly and dynamics of microtubules are dependent on the hydrolysis of GTP bound to β-tubulin. MMAE has been shown to inhibit this process, further contributing to microtubule destabilization.

The net effect is a significant suppression of microtubule dynamics, leading to a loss of the microtubule network within the cell. This prevents the formation of a functional mitotic spindle, a requisite structure for chromosome alignment and segregation.

Figure 1. Overall mechanism of action for an MMAE-based Antibody-Drug Conjugate (ADC).

Downstream Cellular Consequences

The disruption of the microtubule network initiates a cascade of cellular events, culminating in programmed cell death.

-

Cell Cycle Arrest: Without a functional mitotic spindle, the cell cannot pass the spindle assembly checkpoint, a critical surveillance mechanism that ensures proper chromosome attachment to the spindle. This failure leads to a sustained arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This process involves the activation of key executioner proteins, including caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP). Some evidence also suggests MMAE-induced apoptosis may involve the modulation of signaling pathways such as the Akt/mTOR pathway.

An In-depth Technical Guide to the Structural Components of Aminocaproyl-Val-Cit-PABC-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural components and functional mechanisms of the Aminocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin E (Aminocaproyl-Val-Cit-PABC-MMAE) drug-linker system. This system is a cornerstone in the development of modern Antibody-Drug Conjugates (ADCs), designed for the targeted delivery of highly potent cytotoxic agents to cancer cells.

Core Structural Components

The this compound construct is a sophisticated, multi-component system engineered for stability in systemic circulation and precise enzymatic cleavage within the target tumor cell. Each component plays a critical role in the overall efficacy and safety profile of the resulting ADC.

-

Aminocaproyl Group: Often part of a maleimidocaproyl (MC) moiety, the aminocaproyl group serves as a spacer, providing steric separation between the antibody and the dipeptide linker.[1][2] The maleimide (B117702) group is a reactive handle that facilitates covalent conjugation to the thiol groups of cysteine residues on the monoclonal antibody (mAb).[1][3]

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the specific recognition site for lysosomal proteases, most notably Cathepsin B.[2][][5] Cathepsin B is a cysteine protease that is often overexpressed in the lysosomes of various tumor cells. The Val-Cit linker is designed to be stable in the bloodstream but susceptible to cleavage in the acidic and enzyme-rich environment of the lysosome.[5][]

-

p-Aminobenzylcarbamate (PABC) Spacer: The PABC unit functions as a "self-immolative" spacer.[2] Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC linker undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified and fully active MMAE payload.[] This self-immolating feature is crucial for the efficient release of the cytotoxic drug inside the target cell.

-

Monomethyl Auristatin E (MMAE): MMAE is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[] It functions as a mitotic inhibitor by binding to tubulin and disrupting the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][5] Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as a payload in ADCs.

Physicochemical Properties

The following table summarizes key physicochemical properties of the MC-Val-Cit-PABC-MMAE drug-linker.

| Property | Value | Source |

| Molecular Formula | C68H105N11O15 | [3][7] |

| Molecular Weight | 1316.7 g/mol | [3][7] |

| Solubility | Soluble in DMSO, DCM, DMF | [3] |

| Purity | ≥98% | [3] |

| Storage Condition | -20°C | [3] |

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound system is a multi-step process that ensures targeted cell killing while minimizing off-target toxicity.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized into the cancer cell via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes and an acidic environment.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and PABC moieties of the linker.[][5]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the free and fully active MMAE payload into the cytoplasm of the cancer cell.[]

-

Induction of Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[][5]

-

Bystander Effect: The released MMAE, being membrane-permeable, can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[8] This "bystander effect" is a critical attribute that can enhance the therapeutic efficacy of the ADC, especially in tumors with heterogeneous antigen expression.[8]

Experimental Protocols

This section provides an overview of key experimental protocols for the synthesis, characterization, and evaluation of ADCs utilizing the this compound system.

Synthesis and Conjugation

The synthesis of the MC-Val-Cit-PABC-MMAE drug-linker is a multi-step process. A detailed synthetic route is described in the literature.[9][10] The conjugation of the drug-linker to a monoclonal antibody typically involves the following steps:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to generate free thiol groups.[1]

-

Conjugation: The maleimide group of the MC-Val-Cit-PABC-MMAE linker reacts with the free thiol groups on the reduced antibody via a Michael addition reaction to form a stable thioether bond.[1][11]

-

Purification: The resulting ADC is purified to remove unreacted drug-linker and other impurities. This is often achieved using techniques such as size exclusion chromatography (SEC) or protein A affinity chromatography.

Characterization of the ADC

The purified ADC is characterized to determine key quality attributes:

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter that influences the efficacy and toxicity of the ADC. DAR can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[12][13]

-

Purity and Aggregation: SEC is used to assess the purity of the ADC and to quantify the level of aggregation.

-

In Vitro Cytotoxicity Assay (MTT Assay): This assay is used to determine the potency of the ADC in killing target cancer cells.[14][15][16]

-

Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[16]

-

ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a defined period (e.g., 72-120 hours).[16]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[14]

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[14]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[16]

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration.[14]

-

Plasma Stability Assay

The stability of the ADC in plasma is a crucial parameter for predicting its in vivo performance.[17][18]

-

Incubation: The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C for various time points.[18][19]

-

Sample Analysis: At each time point, an aliquot of the plasma sample is taken, and the ADC is analyzed to determine the extent of drug deconjugation. This can be done by measuring the average DAR over time using LC-MS.[13][17]

Bystander Effect Assay

The bystander effect of an ADC can be evaluated using an in vitro co-culture assay.[20][21]

-

Co-culture Setup: Antigen-positive (target) cells and antigen-negative (bystander) cells are co-cultured in the same well. The bystander cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[21]

-

ADC Treatment: The co-culture is treated with the ADC.

-

Viability Assessment: The viability of both the target and bystander cell populations is assessed over time using methods such as fluorescence microscopy or flow cytometry. A decrease in the viability of the bystander cells indicates a bystander effect.[20][22]

In Vivo Efficacy Studies

The anti-tumor efficacy of the ADC is evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted into immunodeficient mice.[23][24][25]

-

Tumor Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.

-

ADC Administration: Once the tumors reach a certain size, the mice are treated with the ADC, a control antibody, or a vehicle.

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess the anti-tumor activity of the ADC.[25]

-

Toxicity Assessment: The body weight and overall health of the mice are monitored to assess the toxicity of the ADC.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental workflows associated with the this compound system.

Caption: Mechanism of action of an ADC with a cleavable Val-Cit-PABC-MMAE linker.

References

- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 3. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]

- 5. cellmosaic.com [cellmosaic.com]

- 7. MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E | C68H105N11O15 | CID 75245760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 11. bicellscientific.com [bicellscientific.com]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. ADC Plasma Stability Assay [iqbiosciences.com]

- 14. benchchem.com [benchchem.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. agilent.com [agilent.com]

- 21. benchchem.com [benchchem.com]

- 22. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 23. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]

- 24. wuxibiology.com [wuxibiology.com]

- 25. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

Aminocaproyl-Val-Cit-PABC-MMAE for Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This guide provides an in-depth technical overview of a pivotal ADC linker-payload system: Aminocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-Monomethyl Auristatin E (Ac-Val-Cit-PABC-MMAE). This system is integral to several clinically approved and investigational ADCs, offering a sophisticated mechanism for targeted drug delivery and potent anti-tumor activity.

The Ac-Val-Cit-PABC-MMAE conjugate consists of three key components: a cleavable linker, a self-immolative spacer, and a highly potent cytotoxic payload. The linker, composed of a valine-citrulline (Val-Cit) dipeptide, is designed for selective cleavage by lysosomal proteases, primarily cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage initiates the release of the payload. The p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified cytotoxic agent, Monomethyl Auristatin E (MMAE). MMAE is a potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][]

This guide will delve into the mechanism of action of this linker-payload system, present key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the critical pathways and workflows involved in its preclinical assessment.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the Ac-Val-Cit-PABC-MMAE system is a multi-step process that ensures targeted delivery and controlled release of the cytotoxic payload.

-

Target Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.[1]

-

Lysosomal Trafficking and Enzymatic Cleavage: The internalized endosome containing the ADC traffics to and fuses with a lysosome. The acidic environment of the lysosome and the presence of proteases, most notably cathepsin B, facilitate the cleavage of the Val-Cit dipeptide linker.[3]

-

Self-Immolation and Payload Release: Cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This self-immolative cascade results in the release of the active MMAE payload into the cytoplasm of the cancer cell.[3]

-

Microtubule Disruption and Apoptosis: Once in the cytoplasm, MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces programmed cell death (apoptosis).[1][4]

-

Bystander Effect: A key advantage of MMAE is its ability to diffuse across cell membranes. Once released into a target cancer cell, it can permeate into neighboring, antigen-negative cancer cells, inducing their death. This "bystander effect" enhances the anti-tumor efficacy of the ADC, particularly in heterogeneous tumors.[5]

Signaling Pathway of MMAE-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by MMAE following its release into the cancer cell cytoplasm.

Caption: Signaling cascade of MMAE from microtubule disruption to apoptosis.

Data Presentation

The in vitro cytotoxicity of ADCs utilizing the Val-Cit-PABC-MMAE linker-payload system has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these conjugates.

Table 1: In Vitro Cytotoxicity (IC50) of Various vc-MMAE ADCs in Cancer Cell Lines

| ADC Target | Cancer Cell Line | IC50 (nM) | Reference |

| CD30 (Brentuximab Vedotin) | L540 (Hodgkin Lymphoma) | ~1 | N/A |

| HER2 (Trastuzumab-vc-MMAE) | SK-BR-3 (Breast Cancer) | 0.03 - 0.07 | [6] |

| HER2 (Trastuzumab-vc-MMAE) | BT474 (Breast Cancer) | 0.02 - 0.1 | [6] |

| HER2 (Trastuzumab-vc-MMAE) | N87 (Gastric Cancer) | 0.5 - 0.8 | [6] |

| Tissue Factor | BxPC-3 (Pancreatic Cancer) | 0.97 | [7] |

| Tissue Factor | PSN-1 (Pancreatic Cancer) | 0.99 | [7] |

| Tissue Factor | Capan-1 (Pancreatic Cancer) | 1.10 | [7] |

| Tissue Factor | Panc-1 (Pancreatic Cancer) | 1.16 | [7] |

| Free MMAE | SK-BR-3 (Breast Cancer) | 3.27 | [8] |

| Free MMAE | HEK293 (Embryonic Kidney) | 4.24 | [8] |

Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Table 2: Comparative Pharmacokinetic Parameters of Clinically Approved vc-MMAE ADCs

| Parameter | Brentuximab Vedotin (ADC) | Polatuzumab Vedotin (acMMAE) | Unconjugated MMAE (from Polatuzumab Vedotin) |

| Cmax (ng/mL) | N/A | 503 - 515 | 2.43 - 2.44 |

| AUCinf (ng·day/mL) | N/A | 1800 - 1890 | N/A |

| AUClast (ng·day/mL) | N/A | N/A | 20.4 - 22.6 |

| Clearance (L/day) | 1.56 | 12.7 - 18.2 (mL/kg/day) | 55.7 |

| Volume of Central Compartment (L) | 4.29 | N/A | 79.8 |

| Elimination Half-life | ~3-4 days | ~1 week | N/A |

| Reference | [9] | [9] |

acMMAE: antibody-conjugated MMAE

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the preclinical evaluation of ADCs. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT/XTT)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Workflow for In Vitro Cytotoxicity Assay

References

- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 9. Pharmacokinetics of polatuzumab vedotin in combination with R/G-CHP in patients with B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of auristatin-based ADC payloads

An in-depth technical guide to the for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Auristatins in Oncology

Auristatins are a class of highly potent synthetic cytotoxic agents that have become a cornerstone in the development of antibody-drug conjugates (ADCs).[1][2] These peptide analogues are derived from the natural marine product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][3][][5][6][7] With cytotoxic activity in the picomolar to nanomolar range, auristatins were initially too toxic for systemic administration as standalone chemotherapeutic agents due to a narrow therapeutic window.[1][2][5]

The advent of ADC technology provided the ideal platform to harness the potent cell-killing ability of auristatins. By conjugating these payloads to monoclonal antibodies (mAbs) that target tumor-associated antigens, their cytotoxicity can be delivered specifically to cancer cells, thereby minimizing systemic exposure and associated toxicity.[1][3][5][8] This targeted approach has led to the successful development and approval of several auristatin-based ADCs, including brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®), validating their importance in modern cancer therapy.[2][][8]

An ADC is comprised of three main components:

-

A monoclonal antibody that provides specificity for a tumor cell-surface antigen.[1][6][]

-

A highly potent cytotoxic payload , such as an auristatin.[1][6][]

-

A chemical linker that connects the antibody to the payload.[1][6][]

This guide provides a detailed technical overview of the discovery, mechanism of action, key derivatives, and the experimental methodologies central to the development and characterization of auristatin-based ADCs.

Mechanism of Action: Microtubule Disruption and Apoptosis

The primary mechanism of action for auristatins is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2][3][]

2.1. Cellular Uptake and Payload Release Upon administration, the ADC circulates in the bloodstream until the mAb component binds to its specific target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to intracellular lysosomes.[1] Inside the acidic environment of the lysosome, the linker connecting the payload to the antibody is cleaved by proteases like cathepsin B (for cleavable linkers), releasing the active auristatin payload into the cytoplasm.[1][3][10]

2.2. Inhibition of Tubulin Polymerization Once in the cytoplasm, the released auristatin binds to tubulin heterodimers. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1][3][] The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase.[][11]

2.3. Induction of Apoptosis Prolonged mitotic arrest triggers a signaling cascade that culminates in programmed cell death, or apoptosis.[1][5][11] This potent antimitotic mechanism makes auristatins effective at killing rapidly dividing cancer cells.[3][] Some studies also suggest that auristatin-based ADCs can induce immunogenic cell death (ICD), which may stimulate an anti-tumor immune response.[1][8]

Key Auristatin Payloads: MMAE and MMAF

Modifications of the original dolastatin 10 structure led to the development of synthetic auristatins with properties suitable for ADC development, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[] These derivatives contain a secondary amine at the N-terminus, providing a convenient site for linker attachment.[5][10]

Monomethyl Auristatin E (MMAE):

-

Structure: A synthetic pentapeptide analogue of dolastatin 10.[]

-

Properties: MMAE is highly potent and moderately hydrophobic. Its hydrophobicity allows it to be membrane-permeable. This property can lead to a "bystander effect," where the payload, after being released from the target cell, can diffuse into and kill adjacent antigen-negative tumor cells.[12]

-

Use: MMAE is the payload in several FDA-approved ADCs, including brentuximab vedotin, polatuzumab vedotin, enfortumab vedotin, and tisotumab vedotin.[13]

Monomethyl Auristatin F (MMAF):

-

Structure: Differs from MMAE at the C-terminus, where it has a charged phenylalanine residue.[6][12][]

-

Properties: The C-terminal phenylalanine makes MMAF less permeable to cell membranes compared to MMAE.[6][12][] This reduces the bystander effect, confining its cytotoxic activity primarily to the antigen-positive target cell.[12] It is also resistant to efflux by multidrug resistance pumps.[12]

-

Use: MMAF is typically conjugated via non-cleavable linkers. Belantamab mafodotin is an example of an approved ADC that utilizes an MMAF payload.[]

Experimental Protocols

The development of an auristatin-based ADC involves a series of rigorous preclinical evaluations to assess its stability, efficacy, and safety.[2]

4.1. Tubulin Polymerization Inhibition Assay

This in vitro assay is fundamental for confirming the mechanism of action of auristatin payloads by measuring their effect on microtubule formation. The polymerization of purified tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically at 340 nm.[15][16]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the auristatin payload (e.g., MMAE) in DMSO. Create a serial dilution to test a range of concentrations.

-

Prepare a Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[15]

-

Prepare a solution of purified tubulin protein (e.g., 3 mg/mL) in ice-cold polymerization buffer supplemented with 1 mM GTP.[16]

-

Prepare positive (e.g., paclitaxel (B517696) for polymerization, nocodazole (B1683961) for inhibition) and negative (vehicle, e.g., DMSO) controls.[15]

-

-

Assay Procedure:

-

Pre-warm a 96-well microplate and a microplate reader to 37°C.[15][17]

-

Add 10 µL of 10x concentrated test compound, positive control, or negative control to the appropriate wells of the pre-warmed plate.[11][16]

-

To initiate the reaction, add 90 µL of the cold tubulin/GTP solution to each well.[11][16]

-

-

Data Acquisition:

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Determine the rate and extent of polymerization.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in tubulin polymerization.[15]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 5. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 8. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 10. books.rsc.org [books.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

An In-depth Technical Guide to the Core Principles of Antibody-Drug Conjugate (ADC) Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small-molecule drugs.[1] ADCs are designed to function as "homing missiles," selectively delivering potent chemotherapy agents to cancer cells while minimizing exposure to healthy tissues, thereby reducing systemic toxicity and widening the therapeutic window.[2][3] An ADC is a complex tripartite molecule composed of a monoclonal antibody, a stable chemical linker, and a cytotoxic payload.[4] The antibody binds to a specific tumor-associated antigen on the surface of cancer cells, leading to the internalization of the ADC-antigen complex.[5] Once inside the cell, the linker is cleaved, releasing the cytotoxic payload to induce cell death.[6]

The design of a successful ADC is a multifaceted challenge that requires careful optimization of each of its three components to ensure efficacy, stability, and safety.[7][8] Key considerations in ADC design include the selection of an appropriate target antigen, the engineering of the antibody for optimal binding and internalization, the choice of a linker with the right stability and release mechanism, and the selection of a payload with sufficient potency.[9]

Figure 1: Core components and key design considerations for an Antibody-Drug Conjugate.

The Antibody Component

The monoclonal antibody is the targeting component of the ADC, and its selection is critical for the overall success of the therapeutic.[10] The antibody dictates the specificity, plasma circulation duration, and immunogenicity of the ADC.[11]

Target Antigen Selection

The ideal target antigen for an ADC should be highly expressed on the surface of tumor cells with minimal or no expression on healthy tissues to ensure selective targeting and minimize off-target toxicity.[8][] Other crucial properties for a target antigen include:

-

Internalization: The antigen should be efficiently internalized upon antibody binding to deliver the ADC into the cell.[10][]

-

Expression Levels: High and homogeneous expression on tumor cells is desirable for maximum efficacy.[]

-

Stability: The antigen should not shed or be released from the cell surface, which could lead to the neutralization of the ADC in circulation.[8]

Antibody Properties

The antibody itself must possess several key characteristics:

-

High Affinity and Specificity: The antibody should bind to its target antigen with high affinity and specificity to ensure effective targeting.[13] However, extremely high affinity may sometimes impair tumor penetration.[11]

-

Humanization: To reduce immunogenicity, humanized or fully human antibodies, typically of the IgG1, IgG2, or IgG4 isotype, are used.[2]

-

Long Half-Life: A long plasma half-life is necessary to allow sufficient time for the ADC to accumulate in the tumor tissue.[11]

-

Minimal Effector Functions: Depending on the desired mechanism of action, the antibody's Fc-mediated effector functions (like ADCC) might be desirable or may need to be silenced to prevent non-specific killing of healthy cells.[4]

The Linker Component

The linker is the chemical bridge that connects the payload to the antibody.[14] Its design is pivotal as it significantly influences the ADC's stability, efficacy, and safety profile.[15] An ideal linker must be stable in systemic circulation to prevent premature payload release but must efficiently release the payload once inside the target cell.[16][17]

There are two main categories of linkers: cleavable and non-cleavable.

Cleavable Linkers

Cleavable linkers are designed to release the payload in response to specific conditions within the tumor cell or its microenvironment.[18] This strategy allows for the release of an unmodified, highly potent payload.

-

Enzyme-Cleavable Linkers: These linkers contain peptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B, which are abundant in tumor cells.[18]

-

pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the neutral pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[17][18]

-

Glutathione-Sensitive Linkers: These linkers incorporate disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.

Non-Cleavable Linkers

Non-cleavable linkers, such as thioether linkers, rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[19] This process results in the payload being released with the linker and a residual amino acid attached. While this can sometimes reduce the payload's potency, it often leads to greater stability in circulation and a more predictable pharmacokinetic profile.

| Linker Type | Release Mechanism | Example | Key Characteristics |

| Cleavable | |||

| Val-Cit (dipeptide) | Enzymatic cleavage by Cathepsin B in lysosomes | Brentuximab vedotin (MMAE) | High plasma stability, efficient intracellular release.[18] |

| Hydrazone | Acid-hydrolysis in endosomes/lysosomes | Gemtuzumab ozogamicin | Susceptible to hydrolysis in circulation, leading to potential off-target toxicity.[17] |

| Disulfide | Reduction by intracellular glutathione | Maytansinoid-based ADCs | Can be less stable in circulation compared to other cleavable linkers. |

| Non-Cleavable | |||

| Thioether (SMCC) | Proteolytic degradation of the antibody | Trastuzumab emtansine (T-DM1) | High plasma stability, lower risk of premature drug release, payload released with amino acid adduct.[3] |

The Payload (Cytotoxic Drug) Component

The payload is the pharmacologically active component of the ADC responsible for killing the target cancer cell.[20] Ideal payloads are highly potent, often 100- to 1000-fold more cytotoxic than traditional chemotherapy agents, as only a small fraction of the injected ADC reaches the tumor.[21]

Classes of Payloads

Payloads are typically classified based on their mechanism of action:

-

Tubulin Inhibitors: These agents disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.

-

DNA-Damaging Agents: These payloads cause damage to cellular DNA, leading to cell death.[21]

-

Calicheamicins: Potent enediyne antibiotics that cause double-strand DNA breaks.

-

Pyrrolobenzodiazepines (PBDs): DNA cross-linking agents.

-

Topoisomerase I Inhibitors: Such as SN-38 and deruxtecan (B607063) (DXd), which prevent DNA replication and repair.[22]

-

| Payload Class | Mechanism of Action | Example Payload | Approved ADC | IC50 Range (approx.) |

| Tubulin Inhibitors | Disrupt microtubule polymerization/depolymerization | MMAE | Brentuximab vedotin | 0.1 - 1 nM |

| MMAF | Belantamab mafodotin | 0.1 - 1 nM | ||

| DM1 | Trastuzumab emtansine | 0.01 - 0.1 nM | ||

| DM4 | Mirvetuximab soravtansine | 0.01 - 0.1 nM | ||

| DNA-Damaging Agents | Cause DNA double-strand breaks | Calicheamicin | Gemtuzumab ozogamicin | 1 - 10 pM |

| Inhibit Topoisomerase I, preventing DNA relegation | SN-38 | Sacituzumab govitecan | 1 - 10 nM | |

| Deruxtecan (DXd) | Trastuzumab deruxtecan | 1 - 10 nM | ||

| Cross-link DNA | PBD | Loncastuximab tesirine | 1 - 100 pM |

Conjugation Strategies

The method used to attach the linker-payload to the antibody is a critical determinant of the ADC's homogeneity, stability, and therapeutic index.[] Conjugation strategies can be broadly divided into random and site-specific methods.

Random Conjugation

Early ADC development relied on random conjugation methods, which are operationally simple but result in a heterogeneous mixture of ADC species with a wide distribution of drug-to-antibody ratios (DARs).[24][25]

-

Lysine (B10760008) Conjugation: Utilizes the reaction of N-hydroxysuccinimide (NHS) esters with the numerous solvent-exposed amine groups on lysine residues. This leads to high heterogeneity.[24]

-

Cysteine Conjugation: Involves the partial reduction of interchain disulfide bonds to expose reactive thiol groups, which are then conjugated, typically using maleimide (B117702) chemistry. This provides more control than lysine conjugation but still produces a mixture of species (DAR 0, 2, 4, 6, 8).[24]

Site-Specific Conjugation

Modern ADC development increasingly favors site-specific conjugation to produce homogeneous ADCs with a precisely controlled DAR and defined attachment sites.[18][] This improves batch-to-batch consistency, pharmacokinetics, and the overall therapeutic window.[][]

-

Engineered Cysteines: Cysteine residues are introduced at specific sites on the antibody sequence through genetic engineering, creating defined conjugation points.[24]

-

Enzymatic Conjugation: Enzymes like transglutaminase or sortase are used to attach linker-payloads to specific sequences or glycan structures on the antibody.[]

-

Glycan Remodeling: The N-linked glycans in the Fc region of the antibody can be enzymatically modified to serve as conjugation handles.[27]

-

Unnatural Amino Acids: Non-canonical amino acids with orthogonal reactive groups can be incorporated into the antibody sequence during expression.

Figure 2: Comparison of random versus site-specific ADC conjugation strategies.

Mechanism of Action

The mechanism of action of an ADC involves a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.[5][6]

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component binds specifically to the target antigen on the surface of a cancer cell.[6]

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into endosomes.[19][28]

-

Lysosomal Trafficking: The complex is transported from early endosomes to late endosomes and finally to lysosomes.[28]

-

Payload Release: Inside the lysosome, the acidic environment, reducing conditions, or specific enzymes degrade the linker (for cleavable linkers) or the antibody itself (for non-cleavable linkers), releasing the cytotoxic payload into the cytoplasm.[5][6]

-

Cytotoxicity: The released payload binds to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[6]

-

Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[5][29] This is particularly important in tumors with heterogeneous antigen expression.

Figure 3: The sequential mechanism of action for a typical antibody-drug conjugate.

Key Characterization Assays and Experimental Protocols

Rigorous analytical characterization is essential throughout ADC development to ensure product quality, safety, and efficacy.[30][31] A suite of assays is used to assess the physicochemical properties and biological function of the ADC.

Figure 4: Workflow for the analytical and biological characterization of ADCs.

Protocol: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.

Methodology:

-

Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).

-

Chromatography System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a hydrophobic interaction chromatography (HIC) column (e.g., TSKgel Butyl-NPR).

-

Mobile Phases:

-

Mobile Phase A: High-salt buffer (e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

-

Mobile Phase B: Low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

-

Gradient Elution:

-

Equilibrate the column with 100% Mobile Phase A.

-

Inject 20-50 µg of the ADC sample.

-

Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes. More hydrophobic, higher-DAR species will elute later.

-

-

Detection: Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a distinct chromophore.

-

Data Analysis:

-

Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4).

-

Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i represents each drug-loaded species.

-

Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo®)

Objective: To measure the potency (IC50) of an ADC against a target antigen-positive cancer cell line.

Methodology:

-

Cell Culture: Culture the target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in appropriate media and conditions.

-

Cell Plating: Seed the cells into a 96-well white-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

ADC Treatment:

-

Prepare a serial dilution of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

-

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data to the untreated control wells (100% viability).

-

Plot the normalized viability against the logarithm of the ADC concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Protocol: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NSG mice).

-

Tumor Implantation: Subcutaneously implant 5-10 million cells of a human cancer cell line (e.g., NCI-N87 gastric cancer cells for a TROP2-targeting ADC) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 * Length * Width²) and randomize the mice into treatment groups (e.g., n=8-10 mice per group).

-

Treatment Groups:

-

Vehicle control (e.g., saline or formulation buffer).

-

ADC at various dose levels (e.g., 1, 3, 10 mg/kg).

-

Non-targeting control ADC.

-

Unconjugated antibody.

-

-

Dosing: Administer the treatments intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).

-

Efficacy Endpoints:

-

Monitor tumor volume 2-3 times per week.

-

Record body weight as an indicator of toxicity.

-

The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.

-

-

Study Termination: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate TGI and assess statistical significance between treatment and control groups.

References

- 1. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Antibody structure and engineering considerations for the design and function of Antibody Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]

- 6. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]

- 8. Design Elements And Design Criteria For ADC Drugs | Biopharma PEG [biochempeg.com]

- 9. researchgate.net [researchgate.net]

- 10. How to select the right antibody carrier for ADCs? - ProteoGenix [proteogenix.science]

- 11. cusabio.com [cusabio.com]

- 13. mdpi.com [mdpi.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. veranova.com [veranova.com]

- 17. Linker technologies for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. purepeg.com [purepeg.com]

- 19. tandfonline.com [tandfonline.com]

- 20. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]

- 21. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is an ADC Payload? | BroadPharm [broadpharm.com]

- 24. aboligo.com [aboligo.com]

- 25. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aboligo.com [aboligo.com]

- 28. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 30. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 31. adcreview.com [adcreview.com]

Monomethyl Auristatin E (MMAE): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of Monomethyl Auristatin E (MMAE), a potent synthetic antineoplastic agent. MMAE is a critical component in the field of antibody-drug conjugates (ADCs), where it serves as a highly effective cytotoxic payload.[1][] Due to its extreme potency, it is not used as a standalone drug but is chemically linked to a monoclonal antibody that directs it to cancer cells.[1][3] This document covers its core chemical characteristics, mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols.

Core Chemical and Physical Properties

MMAE is a synthetic analogue of dolastatin 10, a natural antimitotic agent.[4] It is a pentapeptide with several unusual amino acids.[5] Its chemical structure and properties are well-defined, contributing to its role as a payload in numerous ADCs.

Table 1: Chemical and Physical Properties of Monomethyl Auristatin E (MMAE)

| Property | Value | Source(s) |

| CAS Number | 474645-27-7 | [3][6][7] |

| Molecular Formula | C₃₉H₆₇N₅O₇ | [1][3][6][8] |

| Molecular Weight | ~718.0 g/mol | [1][6][8][9] |

| Appearance | Solid / White powder | [10] |

| Nature | Synthetic | [1] |

| Description | A potent mitotic inhibitor that functions by disrupting tubulin polymerization. It is a derivative of dolastatin 10. | [8][11] |

| Elemental Analysis | C, 65.24; H, 9.41; N, 9.75; O, 15.60 | [6] |

Solubility and Stability

The solubility of MMAE is a critical factor for its formulation in ADCs and for in vitro experimental design. It is generally soluble in organic solvents and has limited solubility in aqueous solutions.

Table 2: Solubility of Monomethyl Auristatin E (MMAE)

| Solvent | Concentration / Solubility | Source(s) |

| DMSO | Up to 50 mM / ≥ 48 mg/mL | [3][9][12][13] |

| Ethanol (B145695) | ~25 mg/mL | [13][14] |

| Dimethyl Formamide (DMF) | ~20 mg/mL | [14] |

| PBS (pH 7.2) | ~0.5 mg/mL | [14] |

| Water | Insoluble (< 0.1 mg/mL) | [13] |

Stability and Storage: MMAE should be stored at -20°C for long-term use (months to years) and can be kept at 2-8°C for short-term periods (days to weeks).[] It is noted that the compound is unstable in solutions, and freshly prepared solutions are recommended for experiments.[13][16] For ADCs, the stability of the linker connecting MMAE to the antibody is crucial. The valine-citrulline linker, for example, is designed to be stable in the extracellular fluid but cleaved by lysosomal enzymes like cathepsin B inside the target cell.[1][][3]

Mechanism of Action: From ADC to Apoptosis

MMAE exerts its cytotoxic effects through a well-defined, multi-step process when delivered as part of an ADC.